molecular formula C14H21ClN2O B2877002 2-chloro-N-[2-(N-ethyl-3-methylanilino)ethyl]propanamide CAS No. 2411224-64-9

2-chloro-N-[2-(N-ethyl-3-methylanilino)ethyl]propanamide

Cat. No.: B2877002
CAS No.: 2411224-64-9
M. Wt: 268.79
InChI Key: DQECRZSOEILYRS-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a chlorine atom, a carbonyl group (C=O), an amine group (NCCN), and a phenyl ring (C1=CC(=CC=C1)C). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its SMILES notation. The presence of a phenyl ring suggests aromaticity, and the chlorine atom could make the molecule polar .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a chlorine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, compounds containing chlorine can be hazardous if they decompose to release chlorine gas .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials science or chemistry .

Properties

IUPAC Name

2-chloro-N-[2-(N-ethyl-3-methylanilino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-4-17(9-8-16-14(18)12(3)15)13-7-5-6-11(2)10-13/h5-7,10,12H,4,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQECRZSOEILYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C(C)Cl)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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